2,7-Dimethyl-4,5,9,10-tetrahydropyrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Saturated Pyrene (B120774) Derivatives

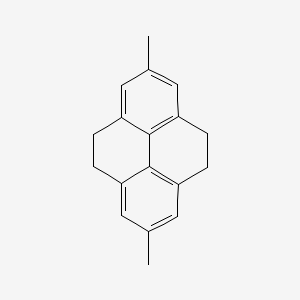

2,7-Dimethyl-4,5,9,10-tetrahydropyrene belongs to the extensive class of polycyclic aromatic hydrocarbons (PAHs), which are compounds featuring multiple fused aromatic rings. Its molecular architecture is derived from pyrene, a well-known PAH composed of four fused benzene (B151609) rings in a planar arrangement.

This specific derivative is distinguished by two key structural modifications to the parent pyrene:

Partial Saturation: The "tetrahydropyrene" designation indicates that four hydrogen atoms have been added to the pyrene core, specifically at the 4, 5, 9, and 10 positions. This saturation breaks the full aromaticity of the parent molecule, resulting in a non-planar, bent structure.

Alkylation: Two methyl groups (-CH₃) are attached at the 2 and 7 positions of the pyrene backbone.

The synthesis of this compound can be achieved through a multi-step process. One reported method begins with mesitylene (B46885), which is converted to 5,13-dimethyl[2.2]metacyclophane. A subsequent mild oxidation of this metacyclophane yields this compound core.ac.uk. This compound is often used as a precursor, as it can be dehydrogenated over a palladium on charcoal catalyst to produce the fully aromatic 2,7-dimethylpyrene (B94221) core.ac.uk.

Table 1: Spectroscopic Data for this compound

| Protons | NMR Chemical Shift (δ) |

|---|---|

| Six methyl protons | 2.31 |

| Eight methylene (B1212753) protons | 2.31 |

| Four aryl protons | 6.88 |

Source: Ho, K. W. (1973) core.ac.uk

Significance of the 4,5,9,10-Tetrahydropyrene (B1329359) Core in Chemical Research

The 4,5,9,10-tetrahydropyrene core is a crucial structural motif in modern chemical research, primarily due to the steric hindrance and specific geometry conferred by its saturated section nih.gov. Unlike the flat parent pyrene, the tetrahydropyrene core is bent, which provides a unique three-dimensional architecture.

This non-planar shape is highly significant in materials science and supramolecular chemistry. For instance, the introduction of the 4,5,9,10-tetrahydropyrene unit into larger molecular systems can effectively prevent the intermolecular π–π stacking interactions that often lead to fluorescence quenching in the solid state nih.gov. This property makes the core a valuable building block for designing organic materials with high solid-state emission efficiency, a critical feature for applications in organic light-emitting diodes (OLEDs) nih.govnih.gov.

Furthermore, the 4,5,9,10-tetrahydropyrene structure is recognized as a valuable synthetic intermediate for creating specifically substituted pyrene derivatives, such as those substituted at the 2 and 7 positions acs.org. This control over substitution patterns is essential for fine-tuning the electronic and physical properties of pyrene-based materials.

Overview of Research Trajectories for Alkylated Tetrahydropyrene Analogues

Key research trajectories include:

Development of Novel Emitters: By incorporating the 4,5,9,10-tetrahydropyrene core into larger conjugated systems like tetraarylethenes, researchers have created compounds that exhibit aggregation-induced emission (AIE) nih.govnih.gov. These molecules are weakly fluorescent in solution but become strong emitters in an aggregated or solid state. The alkyl groups can further modify the packing and solid-state quantum yield.

Organic Semiconductors: The broader field of alkylated PAHs is heavily focused on developing new organic semiconductors for applications like organic field-effect transistors (OFETs) mdpi.com. The addition of alkyl chains to a conjugated core can improve processability from solution and influence the molecular organization in thin films, which is critical for efficient charge carrier mobility researchgate.netresearchgate.net. While research on this compound specifically for this purpose is not widely detailed, the principles from related alkylated systems suggest its potential in this area.

Precursors for Substituted PAHs: As established, this compound serves as a direct precursor to 2,7-dimethylpyrene core.ac.uk. This synthetic relationship is part of a broader strategy where partially saturated intermediates are used to access specific isomers of fully aromatic PAHs that might be difficult to synthesize directly.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,7-Dimethylpyrene |

| 5,13-Dimethyl[2.2]metacyclophane |

| Mesitylene |

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-4,5,9,10-tetrahydropyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYUKHLSKNHFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372861 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10549-25-4 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,7 Dimethyl 4,5,9,10 Tetrahydropyrene

Classical and Contemporary Approaches to the 4,5,9,10-Tetrahydropyrene (B1329359) Skeleton

The formation of the 4,5,9,10-tetrahydropyrene core is a critical step in accessing its derivatives. The principal synthetic routes are designed to either build the fused ring system through multi-step sequences, partially reduce the aromatic pyrene (B120774) molecule, or induce a ring-closure reaction from a metacyclophane precursor.

The construction of the 4,5,9,10-tetrahydropyrene (THPy) framework is often embedded within a broader strategy to synthesize 2,7-disubstituted pyrenes. nih.govacs.org This "THPy approach" involves the initial formation of the tetrahydropyrene core, which then serves as a key intermediate. rsc.org The rationale behind this method is that the electronic properties of THPy differ significantly from pyrene. In the THPy molecule, the biphenyl-like moiety directs electrophilic aromatic substitution to the 2 and 7 positions. This allows for regioselective functionalization that is difficult to achieve with pyrene itself. rsc.org

Once the desired substituents are introduced at the 2 and 7 positions of the THPy intermediate, a final dehydrogenation step is performed to re-establish the fully aromatic pyrene system. rsc.org This multi-step sequence—core formation, substitution, and re-aromatization—provides a reliable pathway to otherwise inaccessible pyrene derivatives. rsc.org An example of functionalizing the pre-formed THPy core involves the Friedel-Crafts acylation, such as the reaction of 4,5,9,10-tetrahydropyrene with benzoyl chloride in the presence of aluminum chloride to produce 2-benzoyl-4,5,9,10-tetrahydropyrene. nih.gov This demonstrates the utility of the THPy intermediate in multi-step synthetic plans. nih.govrsc.org

A direct method for synthesizing the 4,5,9,10-tetrahydropyrene skeleton is the partial hydrogenation of pyrene. wikipedia.org This transformation targets the bonds at the 4,5 and 9,10 positions, often referred to as the K-region of pyrene, while leaving the biphenyl (B1667301) moiety intact.

Catalytic hydrogenation is a common approach. The choice of catalyst and support material is crucial for achieving the desired selectivity and yield. For instance, a Pd/Beta-H catalyst has been shown to be effective for the catalytic hydrogenation of pyrene. mdpi.com The acidity of the support can also play a significant role; studies using platinum (Pt) loaded onto W-TiO2 and SiO2-Al2O3 supports found that stronger acidity improved the hydrogenation of pyrene, as the molecule could adsorb onto the acidic sites and react with hydrogen that "spills over" from the metal catalyst. mdpi.com

Theoretical investigations using density functional theory (DFT) have provided insight into the mechanism of pyrene hydrogenation. The chemical binding of the first hydrogen atom to pyrene is an exothermic process, with the edge carbon atoms being the most reactive sites. researchgate.netnih.gov The energy barrier for this initial C-H bond formation is small, calculated to be as low as 0.06 eV. researchgate.netnih.gov

Beyond catalytic hydrogenation, chemical reduction using alkali metals can also be employed. The reduction of pyrene and its derivatives, including 2,7-dimethylpyrene (B94221), with lithium metal in solvents like THF has been studied. huji.ac.il Depending on the specific conditions (solvent, counterion, temperature), this process can yield different products, including protonated pyrene monoanions and dianions, which are precursors to the hydrogenated framework. huji.ac.il

| Catalyst System | Support | Key Finding | Reference |

|---|---|---|---|

| Pd/Beta-H | Beta-H zeolite | Demonstrated high activity for pyrene hydrogenation compared to other supports like Al-MCM-41 and γ-Al2O3. | mdpi.com |

| Pt | W-TiO2, SiO2-Al2O3 | The acidity of the support enhances hydrogenation; stronger acidity leads to better performance. | mdpi.com |

| Ru | TiO2, CeO2, SiO2 | Used for hydrogenation of other PAHs like anthracene, showing the importance of support effects in catalytic systems. | mdpi.com |

An elegant method for constructing the 4,5,9,10-tetrahydropyrene skeleton involves the transannular ring closure of [2.2]metacyclophane derivatives. core.ac.ukresearchgate.net [2.2]Metacyclophanes are strained molecules containing two benzene (B151609) rings held in close proximity by ethylene (B1197577) bridges. This inherent strain can be harnessed to facilitate the formation of new bonds between the aromatic rings, leading to the tetrahydropyrene core.

This strategy is particularly effective for synthesizing 2,7-disubstituted tetrahydropyrenes, as the substituents can be installed on the metacyclophane precursor. For example, the synthesis of 2,7-dimethyl-4,5,9,10-tetrahydropyrene has been achieved starting from 5,13-dimethyl[2.2]metacyclophane. core.ac.uk Mild oxidation of this precursor induces the formation of a C-C bond between the two aromatic rings, yielding the target molecule. core.ac.uk Similarly, the synthesis of 4,5,9,10-tetrahydropyrene-2,7-dione, a related compound, also proceeds through a metacyclophane derivative. researchgate.net The reduction of strained, non-planar pyrene-containing systems like13pyrenophane with lithium metal also highlights the unique reactivity of these bridged structures. huji.ac.il

Specific Synthesis of this compound

The synthesis of the title compound, this compound, has been accomplished through a pathway that leverages the unique reactivity of a substituted metacyclophane. This approach ensures the correct placement of the methyl groups from the outset.

There are two primary strategies for the regioselective placement of methyl groups at the 2 and 7 positions of the tetrahydropyrene system.

The first strategy involves the direct functionalization of the parent 4,5,9,10-tetrahydropyrene molecule. As previously noted, the hydrogenation of pyrene's K-region to form THPy alters its reactivity, making the 2 and 7 positions susceptible to electrophilic attack. rsc.org This allows for the regioselective introduction of substituents, which would be followed by re-aromatization to yield the 2,7-disubstituted pyrene. nih.govrsc.org

The second, and more direct, strategy for synthesizing this compound is to begin with a precursor that already contains the methyl groups in the correct orientation. A successful synthesis starts with mesitylene (B46885), which is converted in several steps to 5,13-dimethyl[2.2]metacyclophane. core.ac.uk In this precursor, the methyl groups are positioned on the two benzene rings in a way that, upon transannular ring closure, they will occupy the 2 and 7 positions of the newly formed tetrahydropyrene skeleton. This method offers excellent regiocontrol, as the substitution pattern is determined by the structure of the starting materials. core.ac.uk

| Precursor | Reaction | Product | Reference |

|---|---|---|---|

| 5,13-Dimethyl[2.2]metacyclophane | Mild Oxidation (Allinger's method) | This compound | core.ac.uk |

| 4,5,9,10-Tetrahydropyrene | Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) | 2,7-Disubstituted-4,5,9,10-tetrahydropyrene | rsc.org |

The successful synthesis and isolation of this compound require careful control over reaction conditions. In the synthesis via the metacyclophane route, the oxidation of 5,13-dimethyl[2.2]metacyclophane is described as a "mild oxidation." core.ac.uk This suggests that harsh conditions could lead to over-oxidation or other side reactions.

Furthermore, this compound is itself an intermediate in the synthesis of 2,7-dimethylpyrene. The final step in that sequence is a dehydrogenation, typically carried out over a palladium on charcoal catalyst at elevated temperatures (e.g., 270°C). core.ac.uk Therefore, optimizing the synthesis of the tetrahydropyrene compound involves performing the ring-closure reaction under conditions that are sufficiently energetic to form the desired product but not so harsh as to cause immediate dehydrogenation to the fully aromatic pyrene. The isolation of this compound relies on stopping the reaction sequence before this final aromatization step. core.ac.uk The selection of specific catalysts and reaction temperatures in hydrogenation or dehydrogenation steps is a key aspect of optimizing the yield of either the saturated or the aromatic product. mdpi.com

Efficient Synthesis Routes as Precursors for 2,7-Disubstituted Pyrenes

The compound this compound serves as a crucial precursor in the multi-step synthesis of 2,7-dimethylpyrene and other 2,7-disubstituted pyrenes. The partially saturated nature of the tetrahydropyrene core allows for specific functionalization before the final aromatization step to the fully conjugated pyrene system. core.ac.uknih.gov

One established synthesis route begins with mesitylene. Bromination of mesitylene using N-bromosuccinimide yields 3,5-dibromomesitylene, which is then converted into 5,13-dimethyl[2.2]metacyclophane through a modified Wurtz reaction. Subsequent mild oxidation of this metacyclophane produces this compound. core.ac.uk This intermediate is then dehydrogenated to yield the final 2,7-dimethylpyrene product. core.ac.uk The use of 4,5,9,10-tetrahydropyrene and its derivatives is a well-regarded strategy for accessing 2,7-disubstituted pyrenes, which are otherwise challenging to synthesize due to the regioselectivity of electrophilic substitution on the pyrene core itself. nih.govmdpi.com

Table 1: Synthesis Route for this compound This interactive table summarizes the key steps in a common synthesis pathway.

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Mesitylene | N-bromosuccinimide | 3,5-Dibromomesitylene |

| 2 | 3,5-Dibromomesitylene | Modified Wurtz Reaction | 5,13-Dimethyl[2.2]metacyclophane |

| 3 | 5,13-Dimethyl[2.2]metacyclophane | Mild Oxidation (Allinger method) | This compound |

Functionalization and Derivatization Strategies for 2,7-Positions of 4,5,9,10-Tetrahydropyrene

The 2- and 7-positions of the 4,5,9,10-tetrahydropyrene scaffold are electronically activated, making them prime targets for substitution reactions to introduce a variety of functional groups.

Electrophilic Aromatic Substitution (EAS) in Tetrahydropyrene Systems

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org In the context of tetrahydropyrene systems, the benzene rings are more susceptible to electrophilic attack than the fully aromatic pyrene, which often directs substitution to other positions. mdpi.com

Nitration is a classic EAS reaction. Research has shown that this compound can be isolated as a byproduct during nitration procedures, indicating the reactivity of the tetrahydropyrene core towards electrophiles like the nitronium ion (NO₂+). core.ac.uklibretexts.org The general mechanism involves the attack of the aromatic ring on the electrophile, forming a stabilized carbocation intermediate known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. wikipedia.orglibretexts.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, joins an organoboron compound with an organic halide or triflate. mychemblog.comscirp.orgdntb.gov.ua This methodology has been successfully applied to tetrahydropyrene systems.

A key strategy involves the borylation of 4,5,9,10-tetrahydropyrene, for instance, through an iridium-catalyzed process, to create a diborylated derivative. mpg.de This intermediate can then undergo a Suzuki coupling reaction with aryl halides. For example, the diborylated tetrahydropyrene has been coupled with alkyl-chain-equipped tetraphenyl-substituted 1,4-diiodobenzene (B128391) using a Pd(PPh₃)₄ catalyst with K₂CO₃ as the base to synthesize soluble polymers. mpg.de This demonstrates the utility of the tetrahydropyrene scaffold in building larger, complex molecular architectures via C-C bond formation. rsc.orgnih.gov

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide. mychemblog.comyoutube.com

Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex. mychemblog.comyoutube.com

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. mychemblog.comyoutube.com

Introduction of Electron-Donating and Electron-Accepting Moieties

The electronic properties of pyrene-based materials can be finely tuned by introducing electron-donating groups (EDGs) and electron-accepting groups (EWGs). nih.gov The 2,7-positions of the tetrahydropyrene core are ideal for installing such functionalities to create donor-acceptor systems. acs.orgnih.gov

A notable example is the synthesis of 2-cyano-7-(N,N-dimethylamino)-4,5,9,10-tetrahydropyrene. acs.orgnih.gov In this molecule, the N,N-dimethylamino group acts as a strong electron donor, while the cyano group serves as an electron acceptor. researchgate.net Such donor-acceptor substituted tetrahydropyrenes exhibit interesting photophysical properties, including solvent-dependent emission, which is indicative of intramolecular charge transfer (ICT) in the excited state. acs.org The tetrahydropyrene framework has been shown to be a proficient π-bridge for facilitating this charge transfer. acs.org

Table 2: Examples of Functional Groups Introduced at the 2,7-Positions of Tetrahydropyrene This interactive table provides examples of different functional moieties added to the core structure.

| Functional Group | Type | Example Compound |

|---|---|---|

| -N(CH₃)₂ | Electron-Donating | 2-cyano-7-(N,N-dimethylamino)-4,5,9,10-tetrahydropyrene |

| -CN | Electron-Accepting | 2-cyano-7-(N,N-dimethylamino)-4,5,9,10-tetrahydropyrene |

| -B(pin) | Borylation (for coupling) | 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,9,10-tetrahydropyrene |

Reactivity and Chemical Transformations of the Tetrahydropyrene Moiety

Dehydrogenation and Aromatization to Pyrene Systems

The most significant chemical transformation of the this compound moiety is its dehydrogenation to form the fully aromatic 2,7-dimethylpyrene. core.ac.uk This aromatization step is crucial as it planarizes the molecule and extends the π-conjugated system, leading to the characteristic electronic and optical properties of pyrenes.

The dehydrogenation is typically achieved through catalytic methods. A common and effective procedure involves heating this compound over a palladium on charcoal (Pd/C) catalyst at elevated temperatures, around 270°C. core.ac.uk Another approach involves performing the reaction in a high-boiling solvent, such as refluxing p-cymene, in the presence of a palladised charcoal catalyst. core.ac.uk More advanced one-pot methods can also achieve this transformation, combining the K-region oxidation of the tetrahydropyrene with a Scholl cyclization to build complex, curved graphene nanoribbons where the tetrahydropyrene is converted back to a pyrene core. mpg.de

Table 3: Dehydrogenation Conditions This interactive table details the reaction conditions for the aromatization of this compound.

| Catalyst | Temperature | Solvent | Product | Reference |

|---|---|---|---|---|

| Palladium on charcoal (Pd/C) | 270°C | None (neat) | 2,7-Dimethylpyrene | core.ac.uk |

| Palladised charcoal | Reflux | p-Cymene | 2,7-Dimethylpyrene | core.ac.uk |

Oxidation Reactions Affecting the Tetrahydropyrene K-Region

The K-region of polycyclic aromatic hydrocarbons (PAHs), which for pyrene corresponds to the 4,5- and 9,10-positions, is a site of significant chemical reactivity, particularly in oxidation reactions. In the case of this compound, the hydrogenated K-region can be targeted by specific oxidation reactions to re-establish the fully aromatic pyrene core. This transformation is a key step in certain synthetic routes that utilize the tetrahydropyrene moiety as a stable, soluble precursor to more complex, fully conjugated systems.

One notable application of K-region oxidation is in the synthesis of curved graphene nanoribbons. In this context, a polymer containing 4,5,9,10-tetrahydropyrene units was subjected to a one-pot oxidation and Scholl reaction. mpg.de This process successfully converted the tetrahydropyrene moieties back to a fully sp2-hybridized pyrene core, which was confirmed by the disappearance of signals corresponding to the aliphatic protons in the tetrahydropyrene structure and a mass difference of four hydrogen atoms in mass spectrometry analysis. mpg.de The reaction conditions for this transformation involved the use of a strong acid, such as triflic acid, in conjunction with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mpg.de

The general mechanism for such dehydrogenation reactions typically involves the removal of hydride ions by the oxidizing agent, facilitated by the acidic medium. The process likely proceeds in a stepwise manner, with the initial removal of a hydride leading to a carbocation intermediate. Subsequent proton loss and further oxidation steps ultimately lead to the formation of the aromatic π-system. The stability of the final aromatic pyrene system is a strong thermodynamic driving force for this reaction.

A summary of representative reaction conditions for the K-region oxidation of a tetrahydropyrene-containing polymer is presented in the table below.

| Precursor | Reagents | Reaction Time | Yield | Product |

| Tetrahydropyrene-based polymer | Methanesulfonic acid, DDQ, Triflic acid | 3 minutes (after addition of triflic acid) | 60% | Pyrene-containing graphene nanoribbon |

This table is based on the data presented for the oxidation of a model compound in the synthesis of graphene nanoribbons and may not be directly representative of the oxidation of isolated this compound. mpg.de

Protonation and Acidic Medium Effects on Reactivity

The most likely sites for protonation are the aromatic rings, which, due to the presence of the electron-donating methyl and alkyl groups (from the hydrogenated bridge), are activated towards electrophilic attack. The proton would add to a carbon atom of the aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or arenium ion. The positions ortho and para to the activating methyl groups are the most probable sites of protonation.

In a sufficiently strong acidic medium, this protonation can be a reversible equilibrium. However, if the acidic medium also contains nucleophiles, or if the conditions promote rearrangement, further reactions can occur. For instance, under strongly acidic conditions, there is a possibility of acid-catalyzed rearrangement of the alkyl groups, although such reactions typically require high temperatures.

Furthermore, the presence of a strong acid can facilitate other electrophilic substitution reactions if an electrophile is present. The protonated form of the tetrahydropyrene would be deactivated towards further electrophilic attack, but the equilibrium concentration of the unprotonated, activated aromatic rings would still be susceptible to reaction.

It is also important to consider the stability of the tetrahydropyrene structure itself in strongly acidic and oxidizing environments. As mentioned in the previous section, the combination of a strong acid and an oxidizing agent can lead to the dehydrogenation of the K-region to form the fully aromatic pyrene system. mpg.de This indicates that under these conditions, the primary reaction pathway is oxidation rather than simple protonation or other electrophilic substitution reactions on the aromatic ring.

Electronic Structure and Advanced Spectroscopic Characterization of 2,7 Dimethyl 4,5,9,10 Tetrahydropyrene and Its Derivatives

Elucidation of Electronic Structure and Orbital Interactions

The electronic characteristics of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene are fundamentally governed by the arrangement of its π-electron system within a partially saturated polycyclic aromatic hydrocarbon framework.

Impact of Alkyl Substituents on Molecular Orbital Energies (HOMO-LUMO Gaps)

The introduction of methyl groups at the 2 and 7 positions significantly modulates the electronic structure of the tetrahydropyrene core. As electron-donating groups, the methyl substituents perturb the molecular orbitals through inductive and hyperconjugative effects.

Highest Occupied Molecular Orbital (HOMO): The methyl groups increase the electron density of the aromatic rings, leading to a destabilization (increase in energy) of the HOMO. This effect is common for alkyl-substituted aromatic compounds.

Lowest Unoccupied Molecular Orbital (LUMO): The impact on the LUMO is generally less pronounced, with only a minor change in its energy level.

HOMO-LUMO Gap: The primary consequence of raising the HOMO energy while the LUMO energy remains relatively stable is a reduction in the HOMO-LUMO energy gap. This gap is a critical parameter, as it largely determines the energy required for the lowest-energy electronic transition, directly influencing the compound's absorption and emission spectra. A smaller gap typically results in a bathochromic (red) shift in the absorption maximum.

Table 1: Representative Effect of Alkyl Substitution on Molecular Orbital Energies This table provides illustrative values based on general principles, as specific experimental data for this compound is not readily available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4,5,9,10-tetrahydropyrene (B1329359) (Parent) | -5.85 | -1.25 | 4.60 |

Theoretical Studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Theoretical calculations are indispensable tools for gaining a deeper understanding of the electronic structure and spectroscopic properties of molecules like this compound.

Time-Dependent DFT (TD-DFT): To investigate the excited-state properties and predict spectroscopic behavior, TD-DFT is employed. nih.gov This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Studies on related tetrahydropyrene-based systems have demonstrated good agreement between TD-DFT predictions and experimental spectra. rsc.orggrafiati.com

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental validation for theoretical predictions and offer direct insight into the electronic transitions and photophysical behavior of the molecule.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of this compound is characterized by electronic transitions within the π-system of the biphenyl-like core. The spectrum typically displays strong absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the molecular structure.

Compared to the unsubstituted 4,5,9,10-tetrahydropyrene, the spectrum of the 2,7-dimethyl derivative is expected to show a slight bathochromic shift. This shift to longer wavelengths is a direct consequence of the reduced HOMO-LUMO gap caused by the electron-donating methyl groups. The primary absorption bands are generally observed in the ultraviolet region.

Table 2: Expected UV-Visible Absorption Data in a Nonpolar Solvent (e.g., Hexane)

| Compound | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

|---|---|---|---|

| 4,5,9,10-tetrahydropyrene (Parent) | ~300 | ~20,000 | S0 → S2 (π → π*) |

Fluorescence Spectroscopy: Emission Characteristics and Solvatochromic Shifts

Many polycyclic aromatic hydrocarbons are fluorescent, and this compound is expected to exhibit this property. After absorbing light and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon.

The fluorescence emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The emission spectrum provides information about the structure of the first excited singlet state (S1). In derivatives of tetrahydropyrene, aggregation-induced emission (AIE) has been observed, where the compounds are weakly emissive in solution but become highly fluorescent in the solid state or in aggregates. grafiati.com

Solvatochromic Shifts: The emission wavelength can be influenced by the polarity of the solvent, an effect known as solvatochromism. If the excited state of the molecule has a different dipole moment than the ground state, a change in solvent polarity will stabilize the two states to different extents. For molecules where the excited state is more polar than the ground state, increasing the solvent polarity typically leads to a red shift (bathochromic shift) in the fluorescence spectrum. While this compound is largely nonpolar, subtle changes in electron distribution upon excitation can lead to a small dipole moment, making it susceptible to minor solvatochromic shifts.

Table 3: Representative Fluorescence Emission Data

| Solvent | Dielectric Constant | Expected Emission λmax (nm) |

|---|---|---|

| Hexane | 1.9 | ~350 |

| Dichloromethane | 8.9 | ~354 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the unambiguous structural elucidation of organic molecules, including this compound. The symmetry of the molecule significantly influences its NMR spectra, leading to a set of distinct and interpretable signals for the different types of protons and carbon atoms.

In the ¹H NMR spectrum of this compound, the chemical environment of the protons dictates their resonance frequencies. The molecule's C₂ symmetry results in a simplified spectrum. The six protons of the two methyl groups are chemically equivalent, as are the eight protons of the four methylene (B1212753) groups and the four aromatic protons. A reported ¹H NMR spectrum indicated the presence of the methyl protons as a signal at δ 2.31, the eight methylene protons also resonating at δ 2.31, and the four aryl protons appearing as a distinct signal. This coalescence of the methyl and methylene proton signals suggests a similar magnetic environment under the specific experimental conditions.

A detailed analysis of the ¹³C NMR spectrum would further confirm the molecular structure. Due to the molecule's symmetry, a limited number of signals would be expected. Specifically, one signal for the two equivalent methyl carbons, one signal for the four equivalent methylene carbons, and a few distinct signals for the aromatic carbons, reflecting their unique electronic environments within the pyrene (B120774) core.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Number of Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | 6 | 2.31 | Singlet |

| Methylene (CH₂) | 8 | 2.31 | Singlet |

| Aromatic (Ar-H) | 4 | Not specified | Not specified |

Note: The reported coalescence of methyl and methylene proton signals at 2.31 ppm is noted. A higher resolution instrument might resolve these into distinct signals.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study would provide invaluable information on several key structural parameters.

A crystallographic analysis would reveal the exact bond lengths and angles within the molecule, confirming the geometry of the partially saturated and aromatic portions of the tetrahydropyrene core. It would also elucidate the planarity or any distortion of the aromatic system and the conformation of the tetrahydro- portion of the molecule.

Furthermore, the study of the crystal lattice would provide insights into the intermolecular interactions that govern the solid-state packing. This includes identifying any π-π stacking interactions between the aromatic rings of adjacent molecules, as well as van der Waals forces. The distances and orientations of neighboring molecules would be precisely determined, which is crucial for understanding the material's bulk properties. For derivatives of 4,5,9,10-tetrahydropyrene, analysis of crystal structures has shown that the degree of molecular packing can significantly influence solid-state fluorescence quantum yields.

Interactive Table: Expected Crystallographic Data from a Hypothetical Analysis

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise location of each atom in the unit cell. |

| Bond Lengths & Angles | Geometric details of the molecular structure. |

| Torsion Angles | Conformational details of the molecule. |

| Intermolecular Distances | Information on packing and intermolecular forces. |

Time-Resolved Spectroscopic Methods for Excited State Dynamics

Time-resolved techniques, such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy, would be employed to probe the lifetimes and decay pathways of the excited electronic states. Upon excitation with a short laser pulse, the molecule is promoted to an excited singlet state (S₁). Time-resolved measurements would track the decay of this state back to the ground state (S₀) through radiative (fluorescence) and non-radiative pathways.

Key parameters that would be determined include the fluorescence lifetime (τf), which is the average time the molecule spends in the S₁ state before emitting a photon. The fluorescence quantum yield (Φf), the ratio of emitted photons to absorbed photons, would also be a critical value. For pyrene and its derivatives, the formation of excited-state dimers, known as excimers, is a common phenomenon at higher concentrations, which can be studied by observing changes in the emission spectrum over time.

Interactive Table: Key Parameters from a Hypothetical Time-Resolved Spectroscopic Study

| Parameter | Symbol | Description |

| Fluorescence Lifetime | τf | Average time in the first excited singlet state. |

| Fluorescence Quantum Yield | Φf | Efficiency of the fluorescence process. |

| Intersystem Crossing Rate | k_ISC | Rate of transition from the singlet to the triplet state. |

| Internal Conversion Rate | k_IC | Rate of non-radiative decay from an excited state to a lower electronic state of the same spin multiplicity. |

| Transient Absorption Spectrum | - | Provides information on the absorption of excited species (S₁ and T₁). |

Photophysical Phenomena and Excited State Processes in 2,7 Dimethyl 4,5,9,10 Tetrahydropyrene Derivatives

Intramolecular Charge Transfer (ICT) States

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor (D-A) substituted molecules, where photoexcitation leads to a significant redistribution of electron density from the donor to the acceptor moiety. This process often results in a large excited-state dipole moment and pronounced solvatochromism.

Investigation of Donor-Acceptor (D-A) Substituted Tetrahydropyrene Systems

The 2,7-disubstituted-4,5,9,10-tetrahydropyrene framework has been identified as a proficient π-bridge for facilitating charge transfer between donor and acceptor groups. researchgate.net Studies on novel vinyltetrahydropyrene derivatives, specifically 2-N,N-dimethylamino-7-(1-carbethoxyvinyl)-4,5,9,10-tetrahydropyrene and 2-N,N-dimethylamino-7-(1,1-dicyanovinyl)-4,5,9,10-tetrahydropyrene, have revealed the existence of excited states with significant ICT character. acs.org In these systems, the N,N-dimethylamino group acts as the electron donor, while the carbethoxyvinyl and dicyanovinyl groups serve as electron acceptors. The tetrahydropyrene unit functions as the conjugated bridge through which the charge transfer occurs. The efficiency of this charge transfer is notably greater than in analogous systems using a fully aromatic pyrene (B120774) bridge, suggesting that the electronic structure of the tetrahydropyrene core is more conducive to mediating D-A interactions. researchgate.net

Solvent Polarity Dependence of Emission and Stokes Shifts

A hallmark of molecules exhibiting ICT is the strong dependence of their emission properties on the polarity of the solvent. As the solvent polarity increases, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state, leading to a red-shift in the fluorescence emission maximum. researchgate.net This phenomenon is observed in donor-acceptor substituted tetrahydropyrene derivatives. acs.org

For instance, the fluorescence maxima of both 2-N,N-dimethylamino-7-(1-carbethoxyvinyl)-4,5,9,10-tetrahydropyrene and 2-N,N-dimethylamino-7-(1,1-dicyanovinyl)-4,5,9,10-tetrahydropyrene exhibit significant bathochromic shifts with increasing solvent polarity. acs.org The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases with solvent polarity, further confirming the charge-transfer nature of the emitting state. This relationship can be quantified using the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent, allowing for the estimation of the change in dipole moment upon excitation. acs.orgacs.org

The table below summarizes the absorption and emission data for these derivatives in various solvents.

Analysis of Twisted Intramolecular Charge Transfer (TICT) Mechanisms

The concept of Twisted Intramolecular Charge Transfer (TICT) provides a model to explain the excited-state dynamics of some D-A molecules. ucsd.edu In the TICT model, photoexcitation initially forms a planar locally excited (LE) state. In polar solvents, this can be followed by a twisting of the donor group relative to the acceptor group, leading to a highly polar, charge-separated TICT state. oup.com This twisted conformation minimizes the electronic coupling between the donor and acceptor orbitals, resulting in a more complete charge separation. ucsd.edu

For 2-N,N-dimethylamino-7-(1,1-dicyanovinyl)-4,5,9,10-tetrahydropyrene, the nature of the excited state is solvent-dependent. acs.org In medium polar solvents, emission is believed to occur from a planar ICT state. However, in highly polar solvents, the low fluorescence quantum yield suggests the involvement of a non-radiative decay pathway, which is proposed to be a twisted ICT state. acs.org This indicates that in sufficiently polar environments, the molecule can access a twisted conformation in the excited state, which facilitates non-radiative relaxation to the ground state. In contrast, for 2-N,N-dimethylamino-7-(1-carbethoxyvinyl)-4,5,9,10-tetrahydropyrene, emission is thought to occur from a planar ICT state across all non-protic solvents studied. acs.org

Quantum Yield and Fluorescence Lifetime Measurements

For 2-N,N-dimethylamino-7-(1-carbethoxyvinyl)-4,5,9,10-tetrahydropyrene, the fluorescence quantum yield is observed to decrease as the solvent polarity increases. A similar trend is observed for 2-N,N-dimethylamino-7-(1,1-dicyanovinyl)-4,5,9,10-tetrahydropyrene, with a more pronounced decrease in highly polar solvents. This quenching of fluorescence in polar solvents is consistent with the stabilization of a charge-separated state that may have enhanced non-radiative decay pathways.

The table below presents the fluorescence quantum yields for these derivatives in different solvents.

Non-Radiative Decay Pathways: Intersystem Crossing and Triplet State Formation

For the donor-acceptor substituted tetrahydropyrenes, the decrease in fluorescence quantum yield in more polar solvents suggests an increase in the rate of non-radiative decay. In the case of 2-N,N-dimethylamino-7-(1,1-dicyanovinyl)-4,5,9,10-tetrahydropyrene in cyclohexane (B81311), a rapid relaxation to a triplet state has been proposed as a significant deactivation pathway for the excited singlet state. acs.org This indicates that intersystem crossing can be an efficient process in these systems, depending on the specific substituents and the solvent environment. The formation of a triplet state opens up further decay channels, including phosphorescence (which is typically weak at room temperature for organic molecules in fluid solution) and non-radiative decay to the ground state. Detailed studies on the triplet state dynamics and ISC rates for 2,7-dimethyl-4,5,9,10-tetrahydropyrene are not extensively available in the reviewed literature.

Electronic Coupling and Mixed-Valence Systems in Tetrahydropyrene Derivatives

Mixed-valence systems are molecules or molecular assemblies containing two or more redox-active sites in different oxidation states. The degree of electronic communication, or electronic coupling, between these sites is a key parameter that governs the properties of these systems, including the characteristics of intervalence charge transfer (IVCT) bands in their absorption spectra.

While specific studies on mixed-valence systems based on this compound were not identified in the searched literature, the tetrahydropyrene core is a potential bridging ligand for constructing such systems. The electronic coupling in organic mixed-valence compounds is highly dependent on the nature of the bridging unit. acs.org The tetrahydropyrene moiety, with its extended π-system, could potentially mediate electronic communication between two redox-active groups attached at the 2 and 7 positions. The formation of a radical cation of a dimeric or bridged tetrahydropyrene derivative would lead to a mixed-valence species where a positive charge is delocalized over the two tetrahydropyrene units. The extent of this delocalization would be a measure of the electronic coupling. The study of such systems would provide valuable insights into the electron transfer properties of the tetrahydropyrene scaffold.

Applications of 2,7 Dimethyl 4,5,9,10 Tetrahydropyrene in Materials Science and Optoelectronics

Precursor in the Synthesis of Conjugated Polymers and Oligomers

There is no available research data detailing the incorporation of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene into poly(p-phenylene) or other π-conjugated architectures.

No studies have been found that investigate the role of the this compound motif in enhancing the solubility and processability of polymers.

Functional Materials for Organic Electronic Devices

There is no available information on the use of this compound as an electroluminescent material in OLEDs.

Research on the application of this compound in organic field-effect transistors has not been found.

There is no available literature on the potential of this compound in dye-sensitized solar cells or other photovoltaic systems.

Development of Graphene Nanoribbons (GNRs) from Tetrahydropyrene Precursors

The precise synthesis of graphene nanoribbons (GNRs) is a significant focus in materials science due to their exceptional optoelectronic properties, which are highly dependent on their specific width and edge structure. rsc.orgrsc.org A key challenge in the synthesis of GNRs from pyrene-based precursors is the poor solubility of the corresponding polyphenylene precursors, which often leads to the formation of short, insoluble oligomers that are difficult to process further. researchgate.net To circumvent this issue, researchers have developed a strategic approach utilizing 2,7-disubstituted-4,5,9,10-tetrahydropyrene as a precursor monomer. The hydrogenation of the pyrene (B120774) core into a tetrahydropyrene structure enhances the solubility of the precursor polymer, allowing for the formation of longer, more processable polymer chains essential for creating high-quality GNRs. rsc.orgresearchgate.net

Design and Synthesis of Curved Pyrene-based GNRs via K-Region Oxidation and Scholl Cyclization

A novel and efficient solution-based synthesis has been developed to create curved pyrene-based graphene nanoribbons (PyGNRs). rsc.org This method utilizes a well-defined tetrahydropyrene-based polyphenylene precursor, which is then subjected to a one-pot reaction involving K-region oxidation and an intramolecular Scholl cyclization. rsc.orgresearchgate.net

The synthesis begins with the creation of a soluble precursor polymer (P1) through an A2B2-type Suzuki polymerization. This involves coupling 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,9,10-tetrahydropyrene with an alkyl-chain substituted 1,4-diiodobenzene (B128391) derivative. rsc.orgresearchgate.net The presence of the tetrahydropyrene units is crucial as it prevents the solubility issues encountered with pyrene-embedded polyphenylenes. researchgate.net

Once the soluble precursor polymer is obtained, a one-pot reaction is initiated. This step involves the oxidation of the tetrahydropyrene "K-regions" back to their fully sp²-hybridized pyrene counterparts, which is immediately followed by a Scholl reaction. rsc.orgrsc.org The Scholl reaction is an oxidative cyclodehydrogenation process that facilitates the formation of new carbon-carbon bonds, effectively "stitching" the polyphenylene precursor into the final GNR structure. rsc.orgjte.edu.vn This combined oxidation and cyclization process efficiently yields curved GNRs up to approximately 35 nm in length, featuring a unique structure with both cove and armchair edges. rsc.orgresearchgate.net The successful conversion and the resulting curved geometry, which arises from the cove edges, have been confirmed through the synthesis and single-crystal X-ray diffraction analysis of a model compound that represents a small cutout of the final GNR. rsc.orgrsc.org

Charge Mobility and Optical Bandgap Properties of GNRs Derived from Tetrahydropyrene

The unique curved structure of GNRs derived from tetrahydropyrene precursors imparts distinct electronic and optical properties. The resulting PyGNRs are classified as low-bandgap GNRs, a desirable characteristic for various optoelectronic applications. rsc.orgresearchgate.net

The optical properties have been investigated using UV-Vis analysis, which shows an absorption maximum at 680 nm. rsc.org By applying a Tauc plot, the optical bandgap of these curved GNRs has been determined to be approximately 1.4 eV. rsc.orgusf.edu This narrow bandgap is a direct consequence of the specific cove- and armchair-edged geometry achieved through the synthesis process. rsc.org

Furthermore, the charge transport properties of these PyGNRs have been assessed using time-resolved terahertz (THz) spectroscopy. This technique allows for the estimation of macroscopic charge mobility. The measurements reveal a charge mobility value of approximately 3.6 cm² V⁻¹ s⁻¹. rsc.orgresearchgate.netusf.edu This mobility is notably higher than that of several other curved GNRs that have been synthesized using more conventional Scholl reaction methods, highlighting the advantage of the tetrahydropyrene precursor approach. rsc.orgresearchgate.net

| Property | Value | Source |

|---|---|---|

| Optical Bandgap | ~1.4 eV | rsc.orgusf.edu |

| Charge Mobility (µ) | ~3.6 cm² V⁻¹ s⁻¹ | rsc.orgresearchgate.net |

| Maximum Length | ~35 nm | rsc.org |

| Edge Structure | Cove and Armchair | rsc.org |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Tetrahydropyrene Linkers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The choice of the organic linker is critical in determining the structure and properties of the resulting framework. While pyrene-based ligands, functionalized with coordinating groups like carboxylates, have been used to synthesize a variety of MOFs with applications in luminescence and catalysis, the use of this compound or its parent compound, 4,5,9,10-tetrahydropyrene (B1329359), as a primary linker in the synthesis of MOFs and coordination polymers is not well-documented in the current scientific literature. Extensive searches have not yielded specific examples of MOFs or coordination polymers being constructed with this particular hydrogenated pyrene derivative as the organic linker.

Comparative Analysis and Structure Property Relationships Spr

Comparison with Fully Aromatic Pyrene (B120774) and other Reduced Pyrene Analogues

The hydrogenation of the 4, 5, 9, and 10 positions of the pyrene core to form the 4,5,9,10-tetrahydropyrene (B1329359) scaffold results in a significant alteration of the electronic and photophysical properties of the molecule. Unlike the planar and fully aromatic pyrene, the tetrahydropyrene core possesses a non-planar, partially saturated structure. This structural change disrupts the extended π-conjugation of the parent pyrene molecule.

In a comparative study, 2,7-disubstituted pyrene was found to be a moderately effective π-bridge for constructing donor-acceptor compounds. acs.orgnih.gov However, the corresponding 2,7-disubstituted 4,5,9,10-tetrahydropyrene system proved to be an even more proficient π-bridge, facilitating more effective charge transfer in the excited state. acs.org This enhanced charge transfer proficiency in the tetrahydropyrene analogue is evidenced by a more pronounced emission solvatochromism, with a significant shift in the maximum emission wavelength in solvents of varying polarity. acs.org For instance, the emission of 2-cyano-7-(N,N-dimethylamino)-4,5,9,10-tetrahydropyrene shows a substantial shift of approximately 3900 cm⁻¹ between cyclohexane (B81311) and acetonitrile (B52724) solutions. acs.org This suggests a greater change in dipole moment upon excitation in the tetrahydropyrene derivative compared to its fully aromatic pyrene counterpart.

The disruption of the extended aromatic system in tetrahydropyrene derivatives also influences their fluorescence quantum yields. While pyrene itself has a relatively low fluorescence quantum yield, substitution at the 2 and 7 positions can modulate this property. aub.edu.lb In donor-acceptor substituted tetrahydropyrenes, the fluorescence quantum yields are highly dependent on the solvent polarity. For example, 2-N,N-dimethylamino-7-nitro-4,5,9,10-tetrahydropyrene exhibits a low fluorescence quantum yield in nonpolar solvents like cyclohexane, which is attributed to efficient intersystem crossing to the triplet state. In contrast, in more polar solvents, the quantum yield becomes very low due to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org

Here is an interactive data table comparing the photophysical properties of a donor-acceptor substituted pyrene and its tetrahydropyrene analogue:

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| 2-cyano-7-(N,N-diethylamino)pyrene | Hexane | 398 | 425 | 1600 | 0.53 |

| 2-cyano-7-(N,N-diethylamino)pyrene | Acetonitrile | 413 | 521 | 5400 | 0.06 |

| 2-cyano-7-(N,N-dimethylamino)-4,5,9,10-tetrahydropyrene | Cyclohexane | 364 | 400 | 2700 | 0.03 |

| 2-cyano-7-(N,N-dimethylamino)-4,5,9,10-tetrahydropyrene | Acetonitrile | 370 | 506 | 7800 | <0.01 |

Comparative Studies with Biphenyl (B1667301) and Related Bridging Systems in Donor-Acceptor Compounds

The 2,7-disubstituted 4,5,9,10-tetrahydropyrene core can be considered a bridged biphenyl-type system, where the ethylene (B1197577) bridges lock the two phenyl rings into a specific conformation. This structural feature has significant implications when the tetrahydropyrene unit is incorporated as a bridge in donor-acceptor (D-A) molecules. In such systems, the efficiency of electronic communication between the donor and acceptor moieties is paramount for determining the photophysical properties, including the extent of intramolecular charge transfer (ICT). jos.ac.cn

In comparison to a simple biphenyl bridge, which has a torsional degree of freedom between the two phenyl rings, the bridged structure of tetrahydropyrene imposes a more rigid and defined spatial relationship between the donor and acceptor. This rigidity can enhance electronic coupling and facilitate more efficient through-bond and through-space interactions. The proficiency of 2,7-disubstituted 4,5,9,10-tetrahydropyrene as a π-bridge, surpassing that of 2,7-disubstituted pyrene, highlights the advantageous nature of its specific bridged biphenyl-like structure for mediating charge transfer. acs.org

Studies on other bridged systems, such as carboranes, have also drawn comparisons to phenylene bridges in D-A chromophores. nih.gov These investigations reveal that the nature of the bridge, whether it be a three-dimensional cluster like carborane or a conformationally restricted biphenyl-type system like tetrahydropyrene, plays a crucial role in the intramolecular charge transfer process. nih.govnih.gov The fixed orientation of the donor and acceptor groups in bridged systems can lead to a more significant overlap of the frontier molecular orbitals, which is essential for efficient charge transfer upon photoexcitation. nih.gov

Influence of Methyl Substitution on Electronic and Photophysical Properties within the Tetrahydropyrene Core

The presence of methyl groups at the 2 and 7 positions of the 4,5,9,10-tetrahydropyrene core has a notable impact on its electronic and photophysical properties. These electron-donating methyl groups can perturb the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the tetrahydropyrene system. Generally, the introduction of methyl groups onto an aromatic framework leads to a destabilization (raising the energy) of the HOMO, which can, in turn, affect the energy of the HOMO-LUMO gap and the redox potentials of the molecule. nih.gov

In the context of the tetrahydropyrene core, the methyl groups at the 2 and 7 positions are conjugated with the biphenyl-like π-system. This substitution can enhance the electron density of the aromatic rings, influencing the strength of the tetrahydropyrene unit as a donor component in D-A systems or modifying its own absorption and emission characteristics. The introduction of methyl groups can also induce steric effects, potentially leading to a more twisted molecular geometry. arkat-usa.org This alteration in conformation can have a profound impact on the photophysical properties, as will be discussed in the following section.

A study on 2,4,7,9-tetramethyl-1,6-dithiapyrene, a related heterocyclic pyrene derivative, demonstrated that methyl substitution significantly influences the molecule's electronic structure and redox properties. nih.gov While not a direct analogue, this work underscores the general principle that methyl groups can be used to fine-tune the electronic characteristics of pyrene-based systems.

Correlation between Molecular Conformation (Planar vs. Twisted) and Photophysical Response

The relationship between molecular conformation and photophysical properties is a critical aspect of the chemistry of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene, particularly in donor-acceptor substituted derivatives. The concept of Twisted Intramolecular Charge Transfer (TICT) is central to understanding the fluorescence behavior of many D-A molecules. nih.govresearchgate.net In the ground state, these molecules often adopt a relatively planar conformation to maximize conjugation. However, upon photoexcitation and subsequent intramolecular charge transfer, the molecule can relax into a lower-energy excited state by twisting around the single bond connecting the donor and acceptor moieties. This twisted conformation is the TICT state. nih.gov

The formation of a TICT state is often associated with a large Stokes shift and a high sensitivity of the emission wavelength to solvent polarity. rsc.org Furthermore, TICT states can provide non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield, especially in polar solvents that stabilize the charge-separated TICT state. rsc.org

For donor-acceptor substituted 2,7-tetrahydropyrenes, the partially saturated and non-planar nature of the tetrahydropyrene bridge itself introduces a degree of twisting. The photophysical properties of 2-N,N-dimethylamino-7-nitro-4,5,9,10-tetrahydropyrene have been explained by invoking the formation of a TICT state in polar solvents, which accounts for its very low fluorescence quantum yields under these conditions. rsc.org The driving forces for the formation of a TICT state versus a Planar Intramolecular Charge Transfer (PICT) state are complex and depend on factors such as the energy gap between the frontier orbitals and the extent of hole-electron interactions. rsc.org The inherent conformation of the this compound core, with its bridged biphenyl structure, likely plays a significant role in predisposing its donor-acceptor derivatives to form twisted excited states, thereby governing their characteristic photophysical responses.

The following table provides a summary of the conformational effects on the photophysical properties of a donor-acceptor substituted tetrahydropyrene:

| Solvent | Dielectric Constant | Emission Maximum (nm) | Fluorescence Quantum Yield (Φ) | Proposed Excited State |

| Cyclohexane | 2.02 | 415 | 0.02 | Locally Excited State / Triplet State |

| Dioxane | 2.21 | 464 | 0.22 | Intramolecular Charge Transfer |

| Acetonitrile | 37.5 | 530 | <0.01 | Twisted Intramolecular Charge Transfer |

Future Research Directions and Emerging Applications

Novel Synthetic Strategies for Regiocontrolled Functionalization of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene

While the 2,7-dimethyl substitution provides a foundational structure, the future utility of this tetrahydropyrene core will heavily rely on the development of novel synthetic strategies for precise, regiocontrolled functionalization at other positions of the aromatic core. Current approaches to functionalizing the pyrene (B120774) and tetrahydropyrene systems often involve multi-step procedures. rsc.orgnih.gov A significant advancement lies in the use of iridium-catalyzed C-H borylation, which has shown remarkable efficiency and regioselectivity for the 2- and 2,7-positions of pyrene itself. nih.gov Future work could adapt these catalytic systems for the selective functionalization of the remaining active positions on the this compound core, opening avenues to a vast library of new derivatives with tailored properties.

Furthermore, post-self-assembly modification techniques, which have been successfully applied to other complex supramolecular structures, could offer a novel approach to functionalizing assemblies of this compound derivatives. nih.gov This would involve the initial self-assembly of the core molecule, followed by chemical transformations on the assembled structure, allowing for the introduction of new functionalities in a controlled manner.

Key areas for future synthetic exploration include:

Catalyst Development: Designing new transition metal catalysts for the direct and selective C-H functionalization of the tetrahydropyrene core, targeting positions other than 2 and 7.

Orthogonal Functionalization: Developing synthetic routes that allow for the introduction of different functional groups at specific, distinct positions on the molecule to create complex, multifunctional materials.

Polymerization Strategies: Utilizing functionalized this compound derivatives as monomers for the synthesis of novel conjugated polymers with interesting electronic and photophysical properties. mpg.de

Advanced Spectroscopic and Microscopy Techniques for Unraveling Ultrafast Dynamics

The photophysical properties of pyrene and its derivatives are of significant interest, and understanding the ultrafast dynamics that govern these properties is crucial for their application in optoelectronic devices. rsc.org Advanced spectroscopic techniques operating on the femtosecond timescale are essential for probing these rapid processes. nih.gov

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for monitoring the kinetics of electron transfer and excited state relaxation in photocatalytic and light-harvesting systems. rsc.orgnd.edu Applying fs-TAS to this compound and its functionalized derivatives will allow for the direct observation of processes such as internal conversion, intersystem crossing, and charge transfer dynamics. researchgate.netresearchgate.net For instance, pump-probe spectroscopy can be employed to study the relaxation and fragmentation dynamics of polycyclic aromatic hydrocarbons, providing insights into the lifetimes of excited states. uni-kiel.de

Future research in this area should focus on:

Multi-pulse Spectroscopies: Employing advanced techniques like two-dimensional electronic spectroscopy (2DES) to unravel complex couplings between electronic and vibrational states and to map energy transfer pathways within functionalized tetrahydropyrene systems.

Single-Molecule Spectroscopy: Utilizing single-molecule fluorescence and absorption microscopy to probe the heterogeneity of photophysical properties within ensembles of this compound derivatives and to understand the influence of local environment on their behavior.

Time-Resolved Vibrational Spectroscopy: Applying techniques like femtosecond stimulated Raman spectroscopy (FSRS) to track structural changes in the molecule during excited-state relaxation and chemical reactions.

| Spectroscopic Technique | Information Gained | Timescale |

| Femtosecond Transient Absorption Spectroscopy (fs-TAS) | Excited state lifetimes, electron transfer rates, relaxation pathways | Femtoseconds to Nanoseconds |

| Two-Dimensional Electronic Spectroscopy (2DES) | Electronic couplings, energy transfer dynamics, coherent phenomena | Femtoseconds to Picoseconds |

| Single-Molecule Spectroscopy | Heterogeneity of photophysical properties, environmental effects | Milliseconds to Seconds |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Time-resolved structural dynamics, vibrational coherences | Femtoseconds to Picoseconds |

Rational Design Principles for Tailored Optoelectronic Performance based on Tetrahydropyrene Scaffolds

The development of high-performance organic electronic materials requires a deep understanding of the relationship between molecular structure and electronic properties. unibo.ititerativ.ch For this compound-based materials, rational design principles guided by computational modeling will be instrumental in tailoring their optoelectronic performance for specific applications. nih.govnih.gov

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict the electronic structure, absorption and emission spectra, and charge transport properties of novel tetrahydropyrene derivatives. nih.govjmaterenvironsci.com These theoretical insights can guide synthetic efforts by identifying promising candidates with desired characteristics, such as specific HOMO/LUMO energy levels for efficient charge injection in organic light-emitting diodes (OLEDs) or broad absorption spectra for enhanced light harvesting in organic photovoltaics (OPVs). frontiersin.org

Key design principles to be explored include:

Donor-Acceptor Architectures: The introduction of electron-donating and electron-withdrawing groups at specific positions on the tetrahydropyrene core can be used to modulate the intramolecular charge transfer character of the molecule, thereby tuning its absorption and emission properties.

Control of Intermolecular Interactions: The nature and positioning of substituents can influence the solid-state packing of the molecules, which in turn has a profound impact on charge transport properties. researchgate.net Computational studies can help in designing molecules that self-assemble into favorable packing motifs for high charge carrier mobility.

Modulation of Reorganization Energy: The reorganization energy is a critical parameter that governs charge transfer rates. Computational chemistry can be employed to design derivatives of this compound with low reorganization energies to facilitate efficient charge transport. frontiersin.org

| Design Principle | Targeted Property | Application |

| Donor-Acceptor Substitution | Intramolecular Charge Transfer | OLEDs, OPVs, Sensors |

| Steric Engineering of Substituents | Solid-State Packing, Morphology | Organic Field-Effect Transistors (OFETs) |

| π-System Extension | Absorption/Emission Wavelengths | Near-Infrared Emitters, Photodetectors |

| Minimization of Reorganization Energy | Charge Transfer Rates | High-Mobility Transistors |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The planar, aromatic core of this compound makes it an excellent building block for supramolecular chemistry and self-assembly. The introduction of recognition motifs, such as hydrogen bonding groups or long alkyl chains, can direct the spontaneous organization of these molecules into well-defined nanostructures. nih.gov The self-assembly of functionalized lipophilic guanosines into stacked quartets provides a precedent for the hierarchical organization of functionalized aromatic systems. nih.gov

The ability of pyrene derivatives to form excimers upon aggregation is a well-known phenomenon that can be exploited in sensing applications. Similarly, the self-assembly of this compound derivatives could lead to the formation of aggregates with unique photophysical properties. The design of amphiphilic polymers incorporating this core could lead to the formation of micelles or other nanoparticles in aqueous solutions. mdpi.com

Future research in this domain should investigate:

Hierarchical Self-Assembly: The design of functionalized this compound derivatives that can undergo multi-level self-assembly to form complex and functional architectures.

Host-Guest Chemistry: The use of macrocyclic molecules based on the tetrahydropyrene scaffold as hosts for the recognition and sensing of guest molecules.

Stimuli-Responsive Materials: The incorporation of responsive functional groups that allow the self-assembled structures to change their properties in response to external stimuli such as light, pH, or temperature.

Surface-Confined Self-Assembly: The study of the two-dimensional self-assembly of this compound derivatives on solid surfaces to create ordered molecular patterns for applications in nanoelectronics.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its application in a new generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2,7-Dimethyl-4,5,9,10-tetrahydropyrene?

- Methodology : High-purity synthesis involves catalytic hydrogenation of pyrene derivatives. For example, 4,5,9,10-tetrahydropyrene (a precursor) is synthesized via hydrogenation using 5% Pd/C at 333 K and 0.3 MPa, achieving 61% yield. Subsequent purification via recrystallization (2-methylpentane) and column chromatography yields 0.95 mole fraction purity . Further hydrogenation at 0.4 MPa and 333 K with Pd/C in acetic acid increases purity to 0.99 mole fraction .

- Validation : Phase-transition analysis and impurity determination via adiabatic calorimetry confirm purity (e.g., impurity mole fractions ≤ 0.00018) .

Q. How are thermodynamic properties (e.g., heat capacity, vapor pressure) experimentally determined for this compound?

- Methodology : Adiabatic heat-capacity calorimetry measures phase transitions (e.g., solid-solid transitions at 319.9 K and 385.1 K) and heat capacities across temperature ranges (280–400 K) . Vapor pressures are measured using ebulliometry and inclined-piston manometry, with corrections for sample decomposition at high temperatures (e.g., ΔT < 0.1 K between boiling and condensation points below 500 K) .

- Data : Critical properties are estimated via densitometry (critical temperatures: ~900 K for tetrahydropyrene) . Combustion calorimetry yields ΔfH°m = −(393.51 ± 0.13) kJ/mol for enthalpy of formation .

Q. What analytical techniques validate the structural integrity of synthesized this compound?

- Methodology : Differential scanning calorimetry (DSC) identifies melting points and phase transitions . X-ray crystallography confirms molecular packing in solid phases (e.g., monoclinic structures derived from tetrahydropyrene precursors) . Impurity analysis via fractional melting detects solid-solution contaminants .

Advanced Research Questions

Q. How do conformational dynamics influence the electronic properties of this compound derivatives?

- Methodology : Electron spin resonance (ESR) studies on the radical cation reveal conformational interconversion with a potential barrier of 4.9 ± 0.8 kcal/mol. Line-width alternation at low temperatures (e.g., <150 K) indicates hindered rotation . Computational modeling (DFT) with hybrid functionals (e.g., B3LYP) predicts hyperfine coupling constants and spin densities .

Q. What strategies enable regioselective functionalization at the 2,7-positions of tetrahydropyrene?

- Methodology : Bromination of 4,5,9,10-tetrahydropyrene in aqueous DMF with FeCl₃ yields 2,7-dibromo derivatives (99% yield). Subsequent rearomatization via oxidation (e.g., DDQ in toluene) produces 2,7-dibromopyrene (73% yield) . Friedel-Crafts acylation at the 2-position requires bulky substituents (e.g., tert-butyl groups) to block competing K-region reactivity .

Q. How is this compound utilized in advanced materials (e.g., MOFs or COFs)?

- Methodology : Derivatives like 4,5,9,10-tetrahydropyrene-2,7-dicarboxylate serve as linkers in metal-organic frameworks (MOFs) for hydrogen storage (e.g., 9.3 H₂ molecules per formula unit at 77 K) . In covalent organic frameworks (COFs), tetraketone precursors (e.g., pyrene-4,5,9,10-tetraone) enable π-conjugated networks for electrocatalysis .

Q. What computational approaches predict the thermodynamic stability of solid phases in this compound?

- Methodology : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates lattice energies and phase-transition barriers. Gradient-corrected functionals (e.g., Lee-Yang-Parr) model correlation energies with <5% deviation from experimental data . Molecular dynamics simulations correlate annealing times (e.g., >20 days at 310 K) with solid-phase equilibration .

Key Findings

- Synthesis : Pd/C-catalyzed hydrogenation and iterative recrystallization achieve >99% purity .

- Thermodynamics : Solid-phase transitions dominate thermal behavior, with enthalpy reproducibility ±0.02% .

- Applications : MOFs with tetrahydropyrene linkers exhibit tunable H₂ uptake , while COFs enable electrocatalytic HER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.